This compound falls under the category of heterocycles, specifically isoxazoles and oxazoles, which are known for their diverse applications in medicinal chemistry and material science. Isoxazoles are five-membered aromatic rings containing one nitrogen atom and one oxygen atom, while oxazoles contain a similar structure but differ in the arrangement of nitrogen and oxygen atoms.
The synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole can be accomplished through several methods, primarily focusing on cyclization reactions involving appropriate precursors.
The typical conditions for these reactions include:
The molecular structure of 3-Methyl-5-(oxazol-5-yl)isoxazole can be described as follows:
The InChI key for this compound is VWBIQQORAMBACL-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure. The SMILES representation is CC1=NOC(=C1)C2=CN=C(O2)C
, indicating the connectivity of atoms within the molecule.
3-Methyl-5-(oxazol-5-yl)isoxazole is involved in various chemical reactions that expand its utility in organic synthesis:
Reagents often used include:
The mechanism of action for 3-Methyl-5-(oxazol-5-yl)isoxazole involves its interaction with biological targets:
The compound may bind to specific enzymes or receptors, modulating their activity. For instance, it has shown potential antimicrobial properties by inhibiting enzymes involved in microbial growth . This interaction mechanism is crucial for its exploration in drug development.
3-Methyl-5-(oxazol-5-yl)isoxazole has diverse applications across various scientific fields:
Isoxazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile biological activities and synthetic adaptability. Characterized by a five-membered ring containing oxygen and nitrogen at adjacent positions (1,2-oxazole), these heterocycles serve as critical pharmacophores in numerous therapeutic agents. The fusion of isoxazole with complementary heterocycles—particularly oxazole—generates structurally complex bicyclic systems with enhanced physicochemical profiles and target selectivity. Among these hybrids, 3-Methyl-5-(oxazol-5-yl)isoxazole exemplifies a strategically engineered molecule where the isoxazole moiety provides metabolic stability while the oxazole ring contributes π-electron density and hydrogen-bonding capabilities. This structural duality underpins its significance in drug discovery pipelines targeting inflammation, oncology, and infectious diseases [9].
The molecular architecture of 3-Methyl-5-(oxazol-5-yl)isoxazole (C₇H₆N₂O₂, MW 150.13 g/mol) features a covalent linkage between the 5-position of isoxazole and the 5-position of oxazole, creating a planar, electron-deficient bicyclic system. Key structural attributes include:
Table 1: Physicochemical Properties of 3-Methyl-5-(oxazol-5-yl)isoxazole
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₇H₆N₂O₂ | High-Resolution Mass Spectrometry |
Molecular Weight | 150.13 g/mol | Calculated |
XLogP3 | 0.9 | Computational Prediction |
Hydrogen Bond Acceptors | 4 | Lipinski's Rule Analysis |
Rotatable Bonds | 1 | Molecular Modeling |
Aromatic Rings | 2 (Bicyclic) | XRD Analysis |
The bicyclic system’s reactivity is governed by electronic asymmetry:
These structural features collectively enhance metabolic stability (t₁/₂ > 6h in microsomal assays) and membrane permeability (PAMPA log Pₑ > −5.0), making the scaffold suitable for central nervous system (CNS)-targeted therapeutics [3] [9].
Isoxazole derivatives have evolved from natural product mimics to rationally designed therapeutics over five decades:
Table 2: Milestone Isoxazole-Containing Drugs and Their Therapeutic Applications
Drug | Therapeutic Class | Biological Target | Key Structural Feature |
---|---|---|---|
Sulfamethoxazole | Antibacterial | Dihydropteroate synthase | 3,5-Disubstituted isoxazole |
Leflunomide | Immunosuppressant | Dihydroorotate dehydrogenase | 3-Methylisoxazole-4-carboxamide |
Valdecoxib | COX-2 Inhibitor | Cyclooxygenase-2 | 4-(4-Methylphenyl)isoxazole |
Vegfrecine | Antitumor (Angiogenesis) | VEGFR-1 tyrosine kinase | Quinone-fused isoxazole |
Micafungin | Antifungal | 1,3-β-D-glucan synthase | Isoxazole-linked lipopeptide |
Hybridization strategies accelerated in the 2010s, with 3-Methyl-5-(oxazol-5-yl)isoxazole serving as a template for fragment-based drug design. Its compact size (heavy atom count: 11) and high Fsp³ value (0.29) comply with lead-likeness criteria, enabling efficient optimization into clinical candidates [4] [7].
This bicyclic scaffold serves as a versatile building block in combinatorial chemistry and diversity-oriented synthesis (DOS), enabling rapid access to structurally complex libraries:
Table 3: Strategies for Library Diversification of 3-Methyl-5-(oxazol-5-yl)isoxazole
Strategy | Reaction Conditions | Diversity Introduced | Yield Range |
---|---|---|---|
Multicomponent Reaction | WEOFPA/glycerol, 60°C, solvent-free | 4-Arylidene substitutions | 86–92% |
Nitrile Oxide Cycloaddition | [BMIM]BF₄, Δ, 2h | 3-Aryl, 5-alkyl isoxazoles | 75–88% |
Hetero-Diels-Alder | Acrylic acid, 120–145°C, sealed tube | Pyridine-fused hybrids | 22–26% |
Electrochemical Oxidation | Graphite anode, constant current (5mA) | 4-Halo (Cl/Br/I) derivatives | 65–78% |
Biological screening of these libraries revealed potent leads:
The scaffold’s integration into DNA-encoded libraries (DELs) and fragment-based screening sets underscores its pivotal role in modern hit identification campaigns [7] [9].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6